![molecular formula C11H18N2O4S2 B7534769 4-[(Butylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B7534769.png)
4-[(Butylsulfonylamino)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Butylsulfonylamino)methyl]benzenesulfonamide, also known as BuSulMet, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized for its potential use as a therapeutic agent. BuSulMet is an important compound in the field of medicinal chemistry, as it has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in the growth and spread of cancer cells. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that are involved in the growth and spread of cancer cells. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been shown to induce oxidative stress in cancer cells, which can lead to cell death. In addition, 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in lab experiments is its potential use in the treatment of cancer. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage of using 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in lab experiments is its potential use in the treatment of other diseases, such as diabetes and inflammation. One limitation of using 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 4-[(Butylsulfonylamino)methyl]benzenesulfonamide. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to investigate its potential use in the treatment of other diseases, such as diabetes and inflammation. Additionally, future research could focus on improving the solubility of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide in water, which would make it easier to work with in lab experiments. Finally, future research could focus on developing new derivatives of 4-[(Butylsulfonylamino)methyl]benzenesulfonamide that have improved therapeutic properties.
Synthesemethoden
4-[(Butylsulfonylamino)methyl]benzenesulfonamide can be synthesized using a multistep process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine to form 4-(butylamino)benzenesulfonyl chloride. The second step involves the reaction of the intermediate product with formaldehyde to form 4-[(butylsulfonylamino)methyl]benzenesulfonyl chloride. The final step involves the reaction of the intermediate product with ammonia to form 4-[(Butylsulfonylamino)methyl]benzenesulfonamide. The overall yield of the synthesis process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
4-[(Butylsulfonylamino)methyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important in preventing the growth and spread of cancer. In addition to its potential use in cancer treatment, 4-[(Butylsulfonylamino)methyl]benzenesulfonamide has also been studied for its potential use in the treatment of other diseases, such as diabetes and inflammation.
Eigenschaften
IUPAC Name |
4-[(butylsulfonylamino)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-2-3-8-18(14,15)13-9-10-4-6-11(7-5-10)19(12,16)17/h4-7,13H,2-3,8-9H2,1H3,(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPZWLHWSDNVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Butylsulfonylamino)methyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

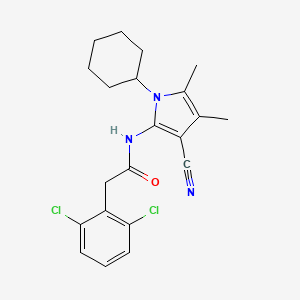
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine](/img/structure/B7534712.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)
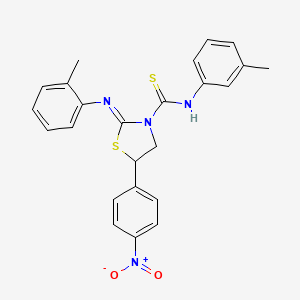
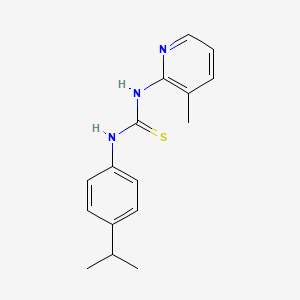
![N-[1-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methyl]piperidin-4-yl]-N-methylmethanesulfonamide](/img/structure/B7534757.png)
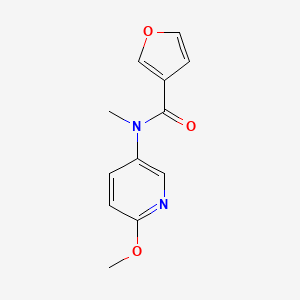
![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)
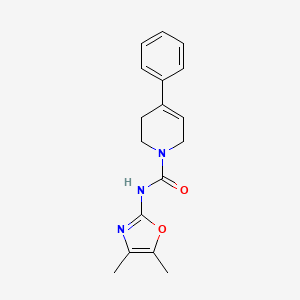
![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)